molecular formula C11H15NO4 B13534334 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

Cat. No.: B13534334
M. Wt: 225.24 g/mol
InChI Key: PBYNROVFGHOLBP-UHFFFAOYSA-N
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Description

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and an ethoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, water, dichloromethane

Major Products

    Oxidation: Formation of 2-amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid

    Reduction: Regeneration of this compound

    Substitution: Formation of amides or other derivatives

Scientific Research Applications

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-methoxyphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid
  • 2-Amino-3-(2-ethoxyphenyl)-3-methylpropanoic acid

Uniqueness

2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO4/c1-2-16-8-6-4-3-5-7(8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15)

InChI Key

PBYNROVFGHOLBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C(C(=O)O)N)O

Origin of Product

United States

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